Daphnetin-8-glucoside
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Overview
Description
Daphnetin-8-glucoside is a natural compound that belongs to the coumarin family. It is found in several plant species, including Daphne odora, Daphne genkwa, and Wikstroemia indica. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.
Scientific Research Applications
Binding Studies
Binding to Bovine Serum Albumin : Daphnetin (7,8-dihydroxycoumarin), a component of Daphne odora, binds to bovine serum albumin (BSA). Fluorescence quenching and spectroscopic methods reveal that hydrophobic and electrostatic interactions are central to this binding, indicating potential implications in drug delivery and pharmacokinetics (Liu et al., 2004).
Binding to Human Serum Albumin : Similar studies on human serum albumin (HSA) show that daphnetin binding involves hydrophobic and electrostatic interactions. Tryptophan fluorescence quenching was used to determine the binding constants, providing insights into its potential interactions in human systems (Liu et al., 2004).
Metabolic and Pharmacokinetic Studies
Glucuronidation of Daphnetin : Daphnetin undergoes glucuronidation, a metabolic process critical for drug clearance. UGT1A9 and UGT1A6 enzymes are mainly involved, highlighting its extensive human clearance and potential in therapeutic applications (Liang et al., 2010).
Impact of Methylation on Daphnetin : Methylation significantly affects daphnetin's metabolic stability and bioactivity. This study elucidates the metabolic pathways and enzyme involvement, contributing to understanding its therapeutic potential (Liang et al., 2016).
Anticancer Research
Effects on Colorectal Cancer Cells : Daphnetin exhibits antitumor activity by inhibiting colorectal cancer cell proliferation and glycolysis. This study highlights its mechanism of action through the PI3K/Akt signaling pathway, suggesting its potential as an anticancer agent (He et al., 2018).
Inhibition of Osteosarcoma Cell Invasion and Migration : Daphnetin inhibits invasion and migration in osteosarcoma cells, demonstrating potential therapeutic applications in metastatic cancer treatment (Fukuda et al., 2016).
properties
CAS RN |
20853-56-9 |
---|---|
Molecular Formula |
C15H16O9 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
7-hydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O9/c16-5-8-10(19)11(20)12(21)15(22-8)24-14-7(17)3-1-6-2-4-9(18)23-13(6)14/h1-4,8,10-12,15-17,19-21H,5H2/t8-,10-,11+,12-,15+/m1/s1 |
InChI Key |
MMPBHSBVPREJQC-GCJOFGIHSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Other CAS RN |
20853-56-9 |
synonyms |
daphnetin-8-glucoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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